Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-
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Overview
Description
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- is an organic compound with the molecular formula C17H20. It is also known by other names such as Butane, 3-methyl-1,1-diphenyl- and 3-Methyl-1,1-diphenylbutane . This compound is characterized by its unique structure, which includes a benzene ring and a 3-methylbutylidene group connected by sulfur atoms.
Preparation Methods
The synthesis of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- typically involves the reaction of benzene derivatives with 3-methylbutylidene and sulfur-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways .
Comparison with Similar Compounds
Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- can be compared with other similar compounds such as:
Benzene, 1,1’-(1,3-butadienylidene)bis-: This compound has a similar structure but with a 1,3-butadienylidene group instead of a 3-methylbutylidene group.
Benzene, 1,3-bis(1-methylethyl)-: This compound features a 1,3-bis(1-methylethyl) substitution on the benzene ring.
Benzene, 1,1’-(1-methylethylidene)bis-: This compound has a 1-methylethylidene group connecting the benzene rings.
The uniqueness of Benzene, 1,1’-[(3-methylbutylidene)bis(thio)]bis- lies in its specific substitution pattern and the presence of sulfur atoms, which impart distinct chemical and physical properties.
Properties
CAS No. |
102488-95-9 |
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Molecular Formula |
C17H20S2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(3-methyl-1-phenylsulfanylbutyl)sulfanylbenzene |
InChI |
InChI=1S/C17H20S2/c1-14(2)13-17(18-15-9-5-3-6-10-15)19-16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
InChI Key |
WXJRTKTZCMHMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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